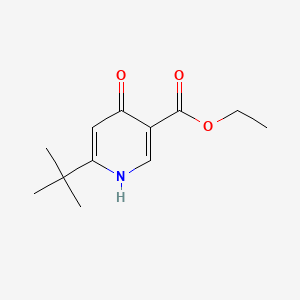

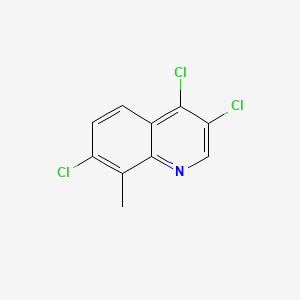

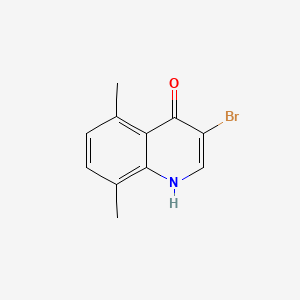

![molecular formula C16H15NO3 B598892 (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol CAS No. 179930-11-1](/img/structure/B598892.png)

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural feature found in various types of benzylisoquinoline alkaloids .

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in the literature . The synthesis strategy often involves Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation are also used .

Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole derivatives is characterized by a benzene ring fused with a 1,3-dioxole ring .

Chemical Reactions Analysis

Benzo[d][1,3]dioxole derivatives can undergo various chemical reactions. For instance, they can be synthesized from salicylic acids and acetylenic esters in a reaction mediated by CuI and NaHCO3 in acetonitrile .

Applications De Recherche Scientifique

Crystal Structure and Electronic Properties

- Synthesis and Structural Analysis : The compound has been synthesized and analyzed using various techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography. It forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. Electronic transitions and spectral features were studied using TD-DFT calculations, providing insights into the compound's electronic properties (Cai, Xu, Chai, & Li, 2020).

Anticancer Potential

- Anticancer Activity : Derivatives of the compound have shown significant anticancer activity. For instance, certain thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited potent antitumor effects on various cancer cell lines, surpassing the effectiveness of some standard drugs, and demonstrating non-toxicity toward normal cells. The anticancer mechanisms were explored via different assessments, including EGFR inhibition and apoptosis analysis (Al-Harbi, El-Sharief, & Abbas, 2019).

Detection of Carcinogenic Elements

- Lead Detection : A study involving the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives, related to the compound , demonstrated their application in detecting carcinogenic heavy metals like lead. The study utilized electrochemical methods to develop sensitive and selective sensors for lead, which could be significant for environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYOSFEAJTKGM-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)